REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].[CH3:10][S:11](Cl)(=[O:13])=[O:12]>N1C=CC=CC=1>[F:9][C:3]1[CH:4]=[C:5]([OH:8])[CH:6]=[CH:7][C:2]=1[NH:1][S:11]([CH3:10])(=[O:13])=[O:12]
|
Name
|
|
Quantity
|
0.254 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)O)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.17 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for three days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated
|
Type
|
ADDITION
|
Details
|
25 ml of toluene added
|
Type
|
CUSTOM
|
Details
|
evaporated again
|
Type
|
CUSTOM
|
Details
|
Toluene evaporation
|
Type
|
DISSOLUTION
|
Details
|
Residue was dissolved in 25 ml of EtOAc
|
Type
|
WASH
|
Details
|
washed with 20 ml of water
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)O)NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |